molecular formula C12H21NO3 B2993743 tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate CAS No. 1217527-22-4

tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B2993743
CAS RN: 1217527-22-4
M. Wt: 227.304
InChI Key: NPZQBWOKRKDZQZ-UHFFFAOYSA-N
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Description

“tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of chiral pyrrolidines. It has a molecular formula of C12H21NO3 .

Scientific Research Applications

  • Pharmaceutical Research : One study investigates CP-533,536, which includes a tert-butyl moiety, as an EP2 receptor-selective prostaglandin E2 agonist for aiding in bone fracture healing. This research provides insights into the metabolism of such compounds in human liver microsomes, focusing on the oxidation of the tert-butyl moiety (C. Prakash et al., 2008).

  • Organic Chemistry and Synthesis : The coupling of arylboronic acids with partially reduced pyridine derivatives, which include tert-butyl pyrrolidine carboxylates, demonstrates the versatility of these compounds in synthesizing complex organic structures (D. Wustrow & L. Wise, 1991).

  • Crystallography and Molecular Structure : A study on the synthesis and crystal structure of tert-butyl pyrrolidine carboxylates provides valuable information on their molecular configurations, which is essential for understanding their reactivity and potential applications in various fields (S. Naveen et al., 2007).

  • Material Science : The synthesis of tert-butylamine compounds, which are structurally similar to tert-butyl pyrrolidine carboxylates, has been explored for their potential applications in material sciences. Such studies contribute to the development of new materials with unique properties (Guanyinsheng Qiu et al., 2017).

  • Chemical Behavior and Properties : Research on compounds like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which share functional groups with tert-butyl pyrrolidine carboxylates, sheds light on their chemical behavior and potential as nonnucleophilic bases in organic syntheses (A. Balaban et al., 2004).

  • Asymmetric Synthesis : The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy, where tert-butyl pyrrolidine carboxylates play a crucial role, is essential for creating chiral compounds used in pharmaceuticals (John Y. L. Chung et al., 2005).

properties

IUPAC Name

tert-butyl 4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZQBWOKRKDZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate

CAS RN

1217527-22-4
Record name tert-butyl 4-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
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